molecular formula C12H17NO B13599842 (R)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol

(R)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol

Cat. No.: B13599842
M. Wt: 191.27 g/mol
InChI Key: AEZJRQBMPLDLMX-SNVBAGLBSA-N
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Description

®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is a chiral compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction.

    Introduction of the Ethan-1-ol Moiety:

Industrial Production Methods

Industrial production of ®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield various alcohol derivatives.

Scientific Research Applications

®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on biological systems.

    Industrial Applications: It is used in the production of various chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.

    1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-one: A related compound with a ketone group instead of an alcohol group.

    1-(2-(Pyrrolidin-1-yl)phenyl)ethane: A related compound without the hydroxyl group.

Uniqueness

®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other related compounds

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1R)-1-(2-pyrrolidin-1-ylphenyl)ethanol

InChI

InChI=1S/C12H17NO/c1-10(14)11-6-2-3-7-12(11)13-8-4-5-9-13/h2-3,6-7,10,14H,4-5,8-9H2,1H3/t10-/m1/s1

InChI Key

AEZJRQBMPLDLMX-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1N2CCCC2)O

Canonical SMILES

CC(C1=CC=CC=C1N2CCCC2)O

Origin of Product

United States

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